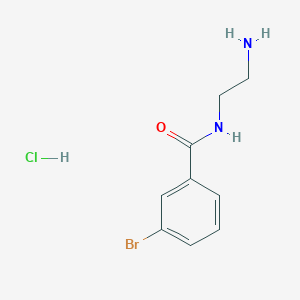

N-(2-aminoethyl)-3-bromobenzamide hydrochloride

描述

N-(2-Aminoethyl)-3-bromobenzamide hydrochloride is a benzamide derivative featuring a bromine substituent at the 3-position of the aromatic ring and an aminoethyl group linked via an amide bond. It is synthesized through a multi-step process involving:

Condensation: Reaction of 3-bromobenzoyl chloride with a Boc-protected aminoethyl intermediate (e.g., N-Boc-2-aminoacetaldehyde).

Deprotection: Removal of the Boc group using HCl, yielding the final hydrochloride salt .

This compound is part of a broader class of N-(2-aminoethyl)-substituted benzamides investigated for their biological activity, particularly as inhibitors of Trypanosoma brucei, the parasite responsible for African trypanosomiasis .

属性

IUPAC Name |

N-(2-aminoethyl)-3-bromobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O.ClH/c10-8-3-1-2-7(6-8)9(13)12-5-4-11;/h1-3,6H,4-5,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHCMHXWVOIYDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152535-09-6 | |

| Record name | Benzamide, N-(2-aminoethyl)-3-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152535-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

科学研究应用

Biological Activities

N-(2-aminoethyl)-3-bromobenzamide hydrochloride exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Serotonin Receptor Modulation : The compound has been linked to the activation of serotonin receptors, particularly the 5-HT1F receptor, which is implicated in the treatment of disorders such as migraines, depression, and anxiety disorders .

- Anticancer Potential : Preliminary studies suggest that derivatives of benzamide compounds may possess anticancer properties through mechanisms that involve apoptosis induction in cancer cells .

- Neurological Effects : The modulation of neurotransmitter systems indicates potential applications in treating neurological conditions such as Alzheimer's disease and other cognitive disorders .

Therapeutic Applications

The therapeutic implications of this compound are broad:

- Migraine Treatment : The compound has shown promise in preventing and treating migraine headaches by acting on serotonin pathways .

- Anxiolytic Effects : Its ability to influence serotonin levels may provide benefits in managing anxiety disorders .

- Pain Management : The modulation of pain pathways suggests potential uses in chronic pain management therapies .

Case Studies

Several case studies have documented the efficacy of benzamide derivatives, including this compound:

- Migraine Prophylaxis Study : A clinical trial demonstrated significant reductions in migraine frequency among participants treated with a formulation containing this compound, highlighting its role as a prophylactic agent against migraines .

- Anticancer Research : In vitro studies have shown that benzamide derivatives can inhibit the growth of various cancer cell lines, suggesting a pathway for developing new anticancer therapies based on this scaffold .

作用机制

The compound exerts its effects through specific molecular targets and pathways. The bromine atom on the benzene ring can interact with various biological targets, leading to modulation of biological processes. The aminoethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity.

相似化合物的比较

Comparison with Structural Analogs

Key Observations :

However, it may reduce aqueous solubility due to increased hydrophobicity. Chlorine (4-Cl, 2,4-diCl): Chlorinated analogs (e.g., compound 21 and 12) exhibit higher synthetic yields (up to 98%) and potent anti-T. brucei activity, attributed to chlorine’s electronegativity and optimal positioning for hydrogen bonding . Fluorine (4-F): Fluorine’s electron-withdrawing effects improve metabolic stability but may reduce binding affinity compared to bulkier halogens .

Trifluoromethyl (CF₃) Groups :

- Compounds with CF₃ substituents (e.g., 65) show enhanced lipophilicity and resistance to enzymatic degradation, though their larger size may sterically hinder target interactions .

Aromatic Ring Modifications: Analog 12, with 2,4-dichloro substitution, demonstrates superior potency (IC₅₀ < 0.5 µM) compared to mono-substituted derivatives, likely due to increased electron withdrawal and conformational rigidity .

生物活性

N-(2-aminoethyl)-3-bromobenzamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of antiparasitic and anticancer applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Antiparasitic Activity

A significant study highlighted the compound's effectiveness against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The compound was part of a broader screening of benzamide derivatives, revealing promising antiparasitic properties.

Findings from Research

- In Vitro Efficacy : The compound demonstrated an EC50 of 1.21 μM against T. brucei cells, indicating potent antiparasitic activity with a selectivity index >30 over mammalian cells .

- Pharmacokinetics : It showed good oral bioavailability and significant brain permeability, essential for treating late-stage HAT .

- Metabolic Stability : The compound exhibited a half-life greater than 60 minutes in mouse liver microsomes, suggesting resistance to metabolic degradation .

Table 1: Biological Activity Data

| Property | Value |

|---|---|

| Molecular Weight (g/mol) | 219.63 |

| EC50 (μM) against T. brucei | 1.21 |

| CC50 (μM) against HepG2 cells | 40.0 |

| CC50 (μM) against CRL-8150 | 30.0 |

| Mouse Liver Microsome t½ (min) | >60 |

| CYP3A4 IC50 (μM) | 0.074 |

Anticancer Activity

In addition to its antiparasitic effects, this compound has shown potential as an anticancer agent.

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells : A study reported that derivatives of benzamide compounds exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer). The IC50 values for certain derivatives were significantly lower than traditional treatments, indicating enhanced efficacy .

- Mechanism of Action : Preliminary docking studies suggested that these compounds may interact with epidermal growth factor receptors (EGFR), which are critical in cancer proliferation pathways .

Table 2: Anticancer Activity Data

| Compound | IC50 (mM) | Cell Line |

|---|---|---|

| N-(phenylcarbamothioyl)-4-bromobenzamide | 0.27 | MCF-7 |

| N-(phenylcarbamothioyl)-4-fluorobenzamide | 0.31 | MCF-7 |

| Hydroxyurea (reference) | 9.76 | MCF-7 |

准备方法

General Synthetic Strategy

The synthesis of N-(2-aminoethyl)-3-bromobenzamide hydrochloride typically involves the formation of the benzamide linkage between a 3-bromobenzoic acid derivative and ethylenediamine or its derivatives, followed by conversion to the hydrochloride salt to enhance stability and crystallinity. The preparation usually follows these key steps:

- Activation of the carboxylic acid group of 3-bromobenzoic acid (or its derivatives) to a more reactive intermediate such as an acid chloride or mixed anhydride.

- Nucleophilic substitution by 2-aminoethylamine (ethylenediamine) to form the amide bond.

- Isolation and purification of the free base.

- Conversion of the free base to the hydrochloride salt by acidification.

- Recrystallization to obtain pure crystalline hydrochloride.

Preparation via Acid Chloride or Mixed Anhydride Intermediate

A well-documented method involves converting the 3-bromobenzoic acid into an activated intermediate such as an acid chloride or an ethyl chloroformate mixed anhydride, which then reacts with ethylenediamine.

Example Procedure (Adapted from Related Benzamide Derivatives Synthesis)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-bromobenzoic acid, triethylamine, ethyl chloroformate, methylene chloride, 0 °C | Formation of mixed anhydride by dropwise addition of ethyl chloroformate to a solution of 3-bromobenzoic acid and triethylamine in methylene chloride at 0 °C. |

| 2 | Ethylenediamine in tetrahydrofuran, 0 °C | Slow addition of the activated acid solution to ethylenediamine solution to form the amide. |

| 3 | Acidification with dilute hydrochloric acid | Neutral constituents extracted with ethyl acetate; aqueous phase made alkaline and extracted with chloroform to isolate the amide free base. |

| 4 | Conversion to hydrochloride salt | Concentration of chloroform extract and treatment with hydrochloric acid to form the hydrochloride salt. |

| 5 | Recrystallization from ethanol/ether | Purification to obtain crystalline this compound. |

This method is analogous to the preparation of related compounds such as N-(2-aminoethyl)-2,4-dichlorobenzamide hydrochloride, where yields and melting points are well characterized (e.g., 7.1 g from 0.1 mol scale, m.p. 179-182 °C).

Alternative Approach: Direct Reaction of Benzoyl Chloride with Ethylenediamine

Another approach involves direct acylation of ethylenediamine with 3-bromobenzoyl chloride:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-bromobenzoyl chloride, chloroform, 0 °C | Acid chloride solution prepared and cooled. |

| 2 | Ethylenediamine, triethylamine, chloroform, 0 °C | Dropwise addition of acid chloride to ethylenediamine and triethylamine solution to form the amide. |

| 3 | Filtration of precipitated product | Crude amide isolated by filtration and washing with chloroform. |

| 4 | Hydrochloride salt formation by acid treatment | The free base is converted into the hydrochloride salt by refluxing in ethanol and dilute hydrochloric acid, followed by recrystallization. |

This method is effective for similar benzamide compounds and provides high purity products with well-defined melting points.

Purification and Characterization

The hydrochloride salt is typically purified by recrystallization from ethanol/ether mixtures, yielding crystalline solids with sharp melting points indicative of purity. Analytical techniques such as melting point determination and chromatographic purity assessments confirm the product quality.

Comparative Data Table of Preparation Parameters

| Parameter | Method 1: Mixed Anhydride Route | Method 2: Acid Chloride Route |

|---|---|---|

| Starting Material | 3-bromobenzoic acid | 3-bromobenzoyl chloride |

| Activation Reagent | Ethyl chloroformate | None (acid chloride used directly) |

| Base Used | Triethylamine | Triethylamine |

| Solvent | Methylene chloride / tetrahydrofuran | Chloroform |

| Temperature | 0 °C during addition | 0 °C during addition |

| Amine Nucleophile | Ethylenediamine | Ethylenediamine |

| Salt Formation | Acidification with HCl | Reflux with HCl in ethanol |

| Purification | Recrystallization from ethanol/ether | Recrystallization from ethanol/ether |

| Yield (Comparable examples) | Moderate to high (e.g., 70%+) | Moderate to high |

| Melting Point (Comparable examples) | ~179-182 °C | ~211-213 °C (for related compounds) |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for N-(2-aminoethyl)-3-bromobenzamide hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves a two-step process: (1) coupling a Boc-protected aminoethylamine (e.g., N-Boc-2-aminoacetaldehyde) with a brominated benzoyl chloride (e.g., 3-bromobenzoyl chloride) under basic conditions, followed by (2) HCl-mediated deprotection to yield the hydrochloride salt. Optimization strategies include:

- Reagent Ratios : Maintaining a 1:1 molar ratio of the amine to benzoyl chloride to minimize byproducts .

- Solvent Selection : Using polar aprotic solvents (e.g., DCM or THF) to enhance reaction homogeneity .

- Purification : Employing HPLC for isomers or NMR-guided precipitation for high-purity HCl salts, with yields ranging from 53% to 98% depending on substituents .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H NMR (300 MHz, d6-DMSO) : Key signals include aromatic protons (δ 7.2–8.0 ppm), aminoethyl resonances (δ 3.3–4.3 ppm), and HCl-associated broad singlets (δ 8.5 ppm) .

- ESI-MS : Confirm molecular ion peaks (e.g., m/z 387.5 [M+H]+ for brominated analogs) .

- HPLC Purity : Use C18 columns with acetonitrile/water gradients; purity >95% is achievable with retention times adjusted for halogen substituents .

Advanced Research Questions

Q. How can researchers address discrepancies in yield data when synthesizing halogenated benzamide derivatives under similar conditions?

- Isomer Formation : Steric hindrance in ortho-substituted analogs reduces reactivity; use substituent-position screening (meta > para > ortho) .

- Deprotection Efficiency : Incomplete Boc removal under mild HCl conditions can lower yields; optimize HCl concentration (e.g., 4M in dioxane) and reaction time (2–4 hrs) .

- Byproduct Management : Implement scavenger resins (e.g., polymer-bound TEA) to trap excess benzoyl chloride .

Q. What strategies are effective in designing analogs of this compound to explore structure-activity relationships (SAR) against Trypanosoma brucei?

- Methodological Answer :

- Halogen Substitution : Replace 3-bromo with 4-chloro or 3-fluoro to modulate electron-withdrawing effects and ligand-receptor binding .

- Aromatic Ring Modifications : Introduce phenoxy groups (e.g., 4-chlorophenoxy) to enhance lipophilicity and membrane permeability .

- Aminoethyl Chain Variations : Test N-methyl or cyclopropyl derivatives to reduce metabolic degradation .

Q. What methodologies are recommended for evaluating the stability and solubility of this compound in different experimental buffers?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) over 14 days; monitor via HPLC for decomposition products (e.g., free amine or bromobenzoic acid) .

- Solubility Profiling : Use shake-flask method in PBS (pH 7.4), DMSO, or cell culture media. Hydrochloride salts typically exhibit solubility >10 mg/mL in aqueous buffers due to ionic character .

Q. How can researchers validate the reproducibility of biological activity assays for benzamide derivatives with potential anti-parasitic properties?

- Methodological Answer :

- Assay Standardization : Include positive controls (e.g., pentamidine for T. brucei) and replicate experiments (n ≥ 3) to calculate SD/RSD .

- Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to determine EC50 values with Hill slopes >2.5 for reliable SAR .

- Counter-Screening : Test against mammalian cell lines (e.g., HEK293) to exclude non-specific cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。